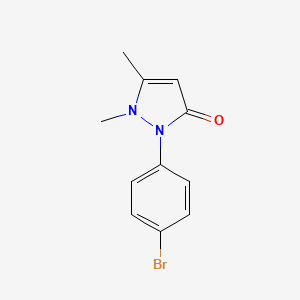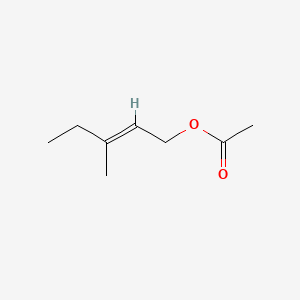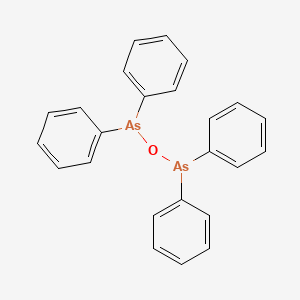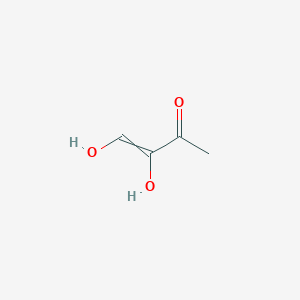
3,4-Dihydroxybut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxybut-3-en-2-one is an organic compound with the molecular formula C4H6O3. It is a small molecule that features both hydroxyl and carbonyl functional groups, making it a versatile intermediate in various chemical reactions. This compound is also known for its role in the biosynthesis of riboflavin (vitamin B2) in certain microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxybut-3-en-2-one can be synthesized through several methods. One common approach involves the oxidation of 3,4-dihydroxybutanal using mild oxidizing agents. Another method includes the aldol condensation of acetaldehyde with glycolaldehyde, followed by oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts or enzymes to facilitate the reaction under milder conditions. This approach not only improves yield but also reduces the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxybut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form diketones or carboxylic acids.
Reduction: It can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Mild oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces diketones or carboxylic acids.
Reduction: Produces diols.
Substitution: Produces halogenated or sulfonated derivatives.
Scientific Research Applications
3,4-Dihydroxybut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Plays a role in the biosynthesis of riboflavin in microorganisms.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Used in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 3,4-Dihydroxybut-3-en-2-one involves its interaction with specific enzymes and molecular targets. In the biosynthesis of riboflavin, it acts as a substrate for the enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase, which catalyzes its conversion to riboflavin precursors. This process involves the dehydration and rearrangement of the molecule, highlighting its role in essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dihydroxyphenyl)-3-buten-2-one: Similar in structure but contains a phenyl group, making it more complex and less reactive in certain conditions.
3,4-Dihydroxy-2-butanone: Lacks the double bond present in 3,4-Dihydroxybut-3-en-2-one, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its combination of hydroxyl and carbonyl groups, which allows it to participate in a variety of chemical reactions. Its role in riboflavin biosynthesis also sets it apart from other similar compounds, making it a valuable molecule in both biological and chemical research .
Properties
CAS No. |
5308-52-1 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
3,4-dihydroxybut-3-en-2-one |
InChI |
InChI=1S/C4H6O3/c1-3(6)4(7)2-5/h2,5,7H,1H3 |
InChI Key |
UJQSQFIDYGKTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
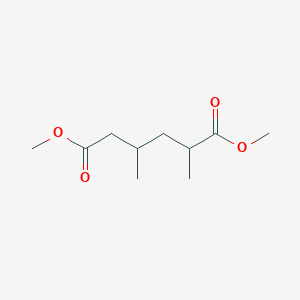
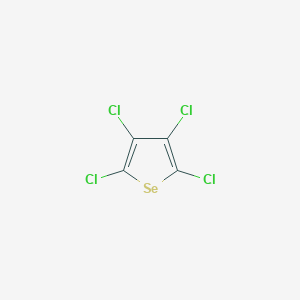
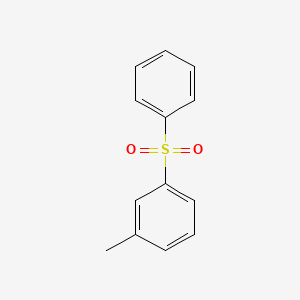
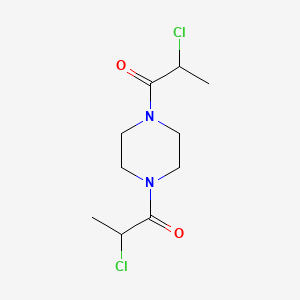

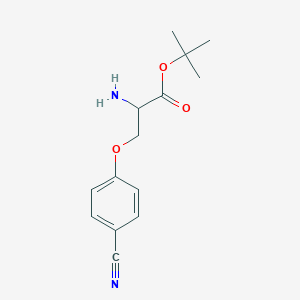
![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)
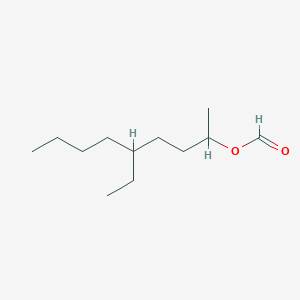
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
